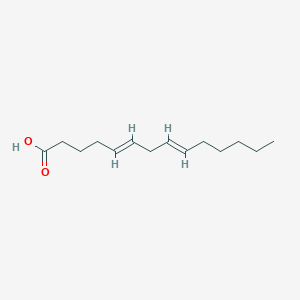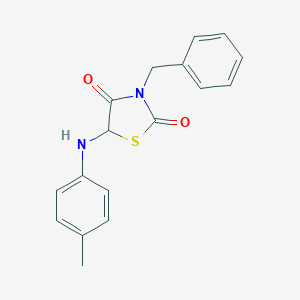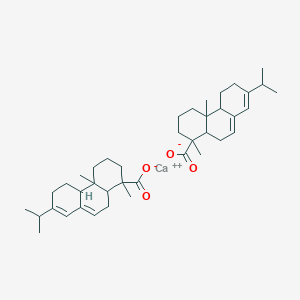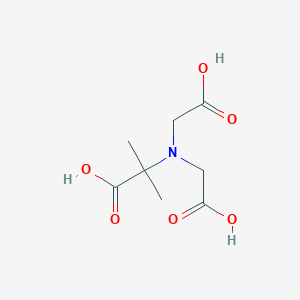
5,8-Tetradecadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Tetradecadienoic acid is a long-chain fatty acid.
This compound is a natural product found in Streptomyces toxytricini with data available.
Scientific Research Applications
Pheromone Synthesis and Insect Attraction
5,8-Tetradecadienoic acid has been studied for its role in synthesizing pheromones, particularly those that attract insects. For instance, it's used in the stereoselective synthesis of (3E,5Z)-3,5-tetradecadienoic acid (megatomoic acid), which is the sex attractant of the black carpet beetle (Tsuboi, Masuda, & Takeda, 1983). Additionally, (Z,Z)-3,5-tetradecadienoic acid, another component of Attagenus elongatulus pheromone, can be stereospecifically synthesized, demonstrating the compound's relevance in the study of insect behavior (Jarlais & Emken, 2005).
Biotransformation in Fungi
In the context of fungal metabolism, the soil fungus Mucor genevensis converts arachidonic acid to the oxylipin 3-hydroxy-5Z,8Z-tetradecadienoic acid (3-HTDE). This process highlights the role of this compound derivatives in the biochemistry of fungi (Pohl et al., 1998).
Enzymatic Monoene Dehydrogenation Studies
The enzymatic transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid, which is involved in the sex pheromone biosynthesis of the moth Spodoptera littoralis, has been studied. This research offers insights into the stereochemical aspects of enzymatic dehydrogenation reactions (Rodríguez, Clapés, Camps, & Fabriàs, 2002).
Human Neutrophil Metabolism
Sebaleic acid, a derivative of this compound, has been studied for its conversion by human neutrophils into various metabolites. This research is significant in understanding how skin-derived lipids are processed by the immune system, potentially impacting inflammatory skin diseases (Cossette et al., 2008).
Synthesis and Chemical Reactions
Various studies have been conducted on the synthesis and chemical reactions of this compound and its derivatives. These include isomerization reactions (Abrams, 1982), lipid peroxidation studies (Yoshida et al., 2005), and alternative synthetic routes for its production (Yadav, Reddy, & Ramalingam, 2001).
Oxylipin Formation in Biological Systems
This compound derivatives are involved in oxylipin formation in biological systems, as demonstrated by the production of 3-hydroxy-5,8-tetradecadienoic acid in fungi, indicating the compound's role in broader biological pathways and signaling mechanisms (Pohl et al., 1998).
Properties
CAS No. |
10390-16-6 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(5E,8E)-tetradeca-5,8-dienoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,15,16)/b7-6+,10-9+ |
InChI Key |
HXHZGHRLVRFQDR-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCC(=O)O |
SMILES |
CCCCCC=CCC=CCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCC(=O)O |
Synonyms |
5,8-tetradecadienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)


![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)


![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)

